In Vivo Anorexigenic Activity: Bombinakinin-GAP vs. Bombinakinin M and Bradykinin
Bombinakinin-GAP induces a 60% reduction in food intake following intracerebroventricular (i.c.v.) administration in rats, an effect not reported for its coexpressed counterpart bombinakinin M or the canonical bradykinin peptide [1]. While bombinakinin M demonstrates potent contractile activity on smooth muscle (EC₅₀ = 4 nM on guinea pig ileum), Bombinakinin-GAP produces centrally mediated feeding suppression, establishing a distinct functional divergence within the same precursor system [1][2].
| Evidence Dimension | In vivo anorexigenic effect |
|---|---|
| Target Compound Data | 60% reduction in food intake |
| Comparator Or Baseline | Bombinakinin M: no reported anorexigenic activity; Bradykinin: no reported anorexigenic activity |
| Quantified Difference | Target compound shows unique feeding suppression; comparators lack this activity profile |
| Conditions | i.c.v. administration in rats |
Why This Matters
Bombinakinin-GAP is the only peptide in the Bombina maxima bradykinin-precursor system with demonstrated feeding-suppressive activity, making it essential for appetite regulation and metabolic disorder research.
- [1] Lai R, Liu H, Lee WH, Zhang Y. Bombinakinin M gene associated peptide, a novel bioactive peptide from skin secretions of the toad Bombina maxima. Peptides. 2003 Feb;24(2):199-204. PMID: 12668203. View Source
- [2] Lee WH, Liu SB, Shen JH, Jin Y, Zhang Y. Cloning of bradykinin precursor cDNAs from skin of Bombina maxima reveals novel bombinakinin M antagonists and a bradykinin potential peptide. Regul Pept. 2005 Apr 15;127(1-3):207-15. PMID: 15680489. View Source
